molecular formula C20H21N5O2S B4414435 2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE

2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE

Cat. No.: B4414435
M. Wt: 395.5 g/mol
InChI Key: FSTLRZBUKRNNNO-UHFFFAOYSA-N
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Description

2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core, a thioether linkage, and a piperidinylcarbonyl phenylacetamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors . This can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes .

Properties

IUPAC Name

2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c26-17(13-28-20-23-16-5-4-10-21-18(16)24-20)22-15-8-6-14(7-9-15)19(27)25-11-2-1-3-12-25/h4-10H,1-3,11-13H2,(H,22,26)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTLRZBUKRNNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC4=C(N3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL)-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE

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